molecular formula C18H20N4OS B2977348 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1013805-08-7

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2977348
CAS No.: 1013805-08-7
M. Wt: 340.45
InChI Key: JOCFTGFJVQFRNW-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a benzo[d]thiazole moiety, at position 3 with a pyrrolidinyl methanone group, and at position 5 with an isopropyl substituent.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12(2)15-11-14(17(23)21-9-5-6-10-21)20-22(15)18-19-13-7-3-4-8-16(13)24-18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCFTGFJVQFRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the pyrazole and pyrrolidine groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Variations in Pyrazole-Based Analogues

The following table summarizes key structural differences between the target compound and related pyrazole derivatives:

Compound Name/Structure Key Substituents/Features Implications Reference
(1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone 1-Benzo[d]thiazolyl, 5-isopropyl, 3-pyrrolidinylmethanone High aromaticity, moderate solubility, steric hindrance at position 5. N/A
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one 1-Phenyl, 2-allyl, 3-methyl, 4-benzo[d]thiazolyl, dihydropyrazole Reduced aromaticity (dihydropyrazole), increased flexibility from allyl.
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Benzothiazolidene fused to pyrazole, 3-methyl, 1-phenyl Extended conjugation via fused system; potential redox activity.
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) 5-Amino, 3-hydroxy, thiophene-cyano/ester substituents Electron-withdrawing groups (cyano) may reduce solubility; hydrogen bonding via -OH.
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone 5-Indolyl, dihydropyrazole, pyridinyl methanone Indole’s hydrogen-bonding capacity; dihydropyrazole reduces planarity.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thio, carbonitrile, phenyl High polarity (tetrazole, carbonitrile); potential metabolic stability.

Functional Group Analysis

  • Benzo[d]thiazole vs. Indole-containing analogues () offer hydrogen-bonding capability via the NH group, absent in the target compound .
  • Pyrrolidinyl Methanone vs. Tetrazole/Carbonitrile: The pyrrolidinyl methanone group in the target compound balances polarity and lipophilicity, whereas tetrazole-thio and carbonitrile groups () increase polarity, possibly improving aqueous solubility but reducing membrane permeability .
  • Isopropyl vs. Methyl/Phenyl : The isopropyl substituent at position 5 introduces greater steric hindrance compared to methyl or phenyl groups in other analogues (e.g., ), which may influence binding selectivity .

Biological Activity

The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OSC_{18}H_{20}N_{4}OS with a molecular weight of 340.4 g/mol. The structure includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrazole ring : Contributes to the compound's reactivity and potential therapeutic effects.
  • Pyrrolidine group : Enhances the pharmacological profile by providing additional interaction sites with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : In silico studies suggest that the compound may inhibit various enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammation.
  • Receptor Modulation : The structural components allow for interaction with multiple receptors, which could lead to synergistic effects not observed in simpler analogs.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds with similar structures:

CompoundCell Line TestedIC50 (µg/mL)Mechanism
Compound AA-431 (human epidermoid carcinoma)1.61 ± 1.92Induces apoptosis through Bcl-2 inhibition
Compound BJurkat (human leukemia)1.98 ± 1.22Cytotoxicity via cell cycle arrest
Target CompoundVarious cancer linesTBDPotential multi-target engagement

The target compound's structural motifs may enhance its efficacy compared to existing treatments, as indicated by structure-activity relationship (SAR) analyses .

Anticonvulsant Activity

Research has shown that thiazole derivatives exhibit anticonvulsant activity. The target compound's structural similarity to known anticonvulsants suggests it may also possess this property, warranting further investigation through animal models .

Case Studies

  • Case Study on Anticancer Efficacy : A study explored the effects of thiazole-containing compounds on human glioblastoma cells. The results indicated that compounds with similar structures to the target molecule displayed significant cytotoxicity, leading to cell death via apoptosis pathways .
  • Antimicrobial Activity : Another study assessed various thiazole derivatives against bacterial strains. The findings suggested that compounds incorporating benzo[d]thiazole exhibited promising antibacterial properties, which could be linked to their ability to disrupt bacterial cell membranes.

Future Directions

The unique combination of structural features in This compound opens avenues for further research:

  • Synthesis of Derivatives : Modifying the existing structure could lead to compounds with enhanced biological activity or reduced toxicity.
  • Clinical Trials : Given its promising in vitro results, advancing this compound into preclinical and clinical trials may elucidate its therapeutic potential in various diseases.

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